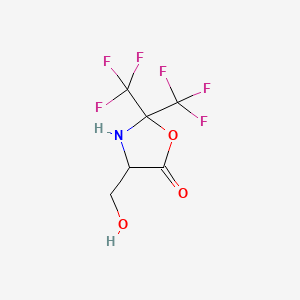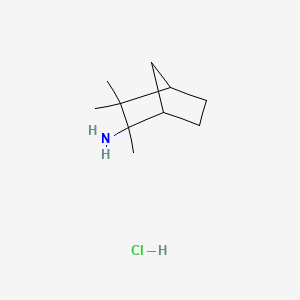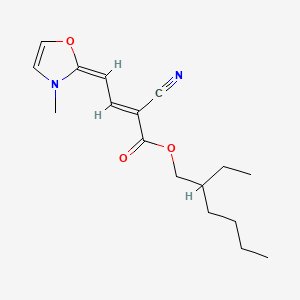
Doxofylline-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxofylline-d4 is the deuterium labeled Doxofylline . It is an antagonist of adenosine A1 receptor and also inhibits phosphodiesterase IV .
Synthesis Analysis
Doxofylline is a xanthine derivative characterized by a much higher handling than that of theophylline . It has been evaluated in the treatment of asthma of patients non-responsive to the first-line inhaled corticosteroids . It was found to be significantly more effective than theophylline in reducing daily asthma events and risk of adverse events .Molecular Structure Analysis
Doxofylline, chemically known as 7- (1,3-dioxolan-2-ylmethyl)-3,7-dihydro-l,3 dimethyl-lH-purine-2,6-dione, is a xanthine derivative . It differs from theophylline in containing the dioxalane group at position 7 . The chemical formula of Doxofylline is C11H14N4O4 .Chemical Reactions Analysis
Doxofylline has been shown to exert a powerful bronchodilator and anti-inflammatory activity, which can be exploited when the inhaled oral corticosteroids are not sufficient to get the desired effect of reducing symptoms . Unlike theophylline, doxofylline does not require blood testing .Physical And Chemical Properties Analysis
The average weight of Doxofylline is 266.257 and its monoisotopic mass is 266.101504947 . Its chemical formula is C11H14N4O4 .Applications De Recherche Scientifique
Interaction with Human Lysozyme
A study investigated the binding mechanism of Doxofylline with human lysozyme using multiple spectroscopic and computational methods . The research revealed that Doxofylline successfully quenched the fluorescence of lysozyme, indicating the formation of a complex. This interaction could be significant in understanding the drug’s behavior in biological systems and its potential impact on the immune system.
Asthma Treatment Efficacy
Doxofylline has been compared to theophylline in the treatment of asthma. A meta-analysis found that Doxofylline was significantly more effective than theophylline in reducing daily asthma events and the risk of adverse events . This positions Doxofylline as a promising candidate for asthma management with a favorable efficacy and safety profile.
Anti-Inflammatory Activities
The novel methylxanthine Doxofylline exhibits anti-inflammatory activities . Its efficacy in reducing inflammation makes it a valuable drug for chronic obstructive respiratory disorders . Understanding its anti-inflammatory mechanisms can lead to improved treatments for such conditions.
Bronchodilator Properties
Doxofylline also acts as a bronchodilator . Its ability to improve lung function by relaxing the muscles in the lungs and widening the airways is crucial for patients with respiratory conditions . Research into its bronchodilator properties can help optimize dosage and administration methods for better patient outcomes.
Drug-Protein Binding Studies
The binding affinity and flexibility of lysozyme upon complexation with Doxofylline have been revealed through molecular docking and molecular dynamic simulations . These studies are essential for drug design and development, providing insights into the drug’s pharmacokinetics and pharmacodynamics.
Formulation for Pulmonary Administration
Research into the formulation and evaluation of Doxofylline-loaded polymeric micelles for pulmonary administration has shown progress . This application is particularly relevant for targeted drug delivery systems, which can enhance the therapeutic efficacy and reduce systemic side effects.
Mécanisme D'action
Target of Action
Doxofylline-d4, a derivative of theophylline, primarily targets phosphodiesterase enzymes . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger in many biological processes .
Mode of Action
Doxofylline-d4 exerts its therapeutic effects by inhibiting the activity of phosphodiesterase enzymes . This inhibition leads to an increase in the levels of cAMP within cells . Elevated cAMP levels promote the relaxation of bronchial smooth muscle, leading to bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by Doxofylline-d4 is the cAMP pathway . By inhibiting phosphodiesterase enzymes, Doxofylline-d4 prevents the breakdown of cAMP, leading to its accumulation within cells . This accumulation results in the relaxation of bronchial smooth muscle and bronchodilation . In addition, Doxofylline-d4 has been shown to inhibit the TGF-β/Smad signaling pathway, which plays a role in the activation of hepatic stellate cells .
Pharmacokinetics
Doxofylline-d4 is rapidly absorbed and metabolized in the liver when administered orally . It is distributed throughout the body, including the brain, although in much lower amounts than those absorbed .
Result of Action
The primary result of Doxofylline-d4’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This effect is beneficial in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, Doxofylline-d4 has been shown to attenuate hepatocellular injury and downregulate the expression of hepatic stellate cell activation markers .
Action Environment
The action of Doxofylline-d4 can be influenced by various environmental factors. For instance, concomitant treatment with certain other medications (including allopurinol, H2 receptor antagonists, lincosamide antibiotics, macrolide antibiotics, and propranolol) can decrease the hepatic clearance of Doxofylline-d4, which can result in increased serum levels of the drug . Therefore, the patient’s medication regimen can significantly impact the efficacy and stability of Doxofylline-d4.
Safety and Hazards
Orientations Futures
Doxofylline has been reassessed for its role as an add-on treatment in pediatric asthma grade 1–4 . It has been suggested that doxofylline seems to be the best xanthine in the treatment of COPD . Future research could focus on the use of this drug to reduce exacerbations and hospitalizations due to asthma or COPD as an alternative to expensive biologics, and certainly as an alternative to theophylline .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Doxofylline-d4 involves the incorporation of four deuterium atoms into the structure of Doxofylline. This can be achieved by using deuterated reagents and solvents in the synthesis process. One possible approach involves the use of deuterated methyl iodide as a starting material, which can react with a suitable precursor to form a deuterated intermediate. This intermediate can then be further modified to yield Doxofylline-d4.", "Starting Materials": ["Methyl iodide-d4", "Precursor compound"], "Reaction": ["Step 1: React Methyl iodide-d4 with Precursor compound to form a deuterated intermediate", "Step 2: Modify the deuterated intermediate to yield Doxofylline-d4"] } | |
Numéro CAS |
1346599-13-0 |
Formule moléculaire |
C11H14N4O4 |
Poids moléculaire |
270.281 |
Nom IUPAC |
1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |
Clé InChI |
HWXIGFIVGWUZAO-KHORGVISSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
Synonymes |
7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione-d4; _x000B_7-[1,3-(Dioxolan-d4)-2-ylmethyl)]theophylline; 2-(7’-Theophyllinemethyl)-1,3-_x000B_dioxolane-d4; ABC 12/3-d4; ABC 1213-d4; Ansimar-d4; Dioxyfilline-d4; Doxophylline-d4; Maxivent |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)
![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)




![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)
